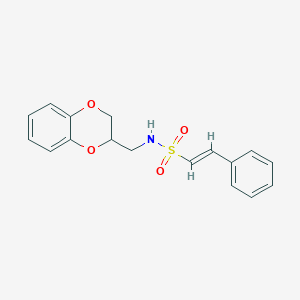

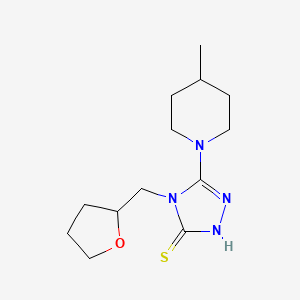

![molecular formula C12H15BN2O4 B2719707 {1-[(tert-Butoxy)carbonyl]pyrrolo[3,2-b]pyridin-2-yl}boronic acid CAS No. 1373273-46-1](/img/structure/B2719707.png)

{1-[(tert-Butoxy)carbonyl]pyrrolo[3,2-b]pyridin-2-yl}boronic acid

カタログ番号 B2719707

CAS番号:

1373273-46-1

分子量: 262.07

InChIキー: JYPXTBFIVPSJSL-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“{1-[(tert-Butoxy)carbonyl]pyrrolo[3,2-b]pyridin-2-yl}boronic acid” is a chemical compound with the CAS Number: 1373273-46-1 . It has a molecular weight of 262.07 and its linear formula is C12H15BN2O4 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15BN2O4/c1-12(2,3)19-11(16)15-9-5-4-6-14-8(9)7-10(15)13(17)18/h4-7,17-18H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . It should be stored in an inert atmosphere, preferably in a freezer under -20°C .科学的研究の応用

Divergent Synthetic Applications

- The compound has been used in solvent-dependent reactions to synthesize diverse products, demonstrating its utility in tailored synthetic pathways. Rossi et al. (2007) discussed the synthesis of 5,6-dihydro-4H-pyridazines and 1-amino-pyrroles from a similar tert-butoxycarbonyl compound, showcasing its versatility in organic synthesis (E. Rossi et al., 2007).

Structural Insights

- Structural analysis of tert-butyl 2-(dihydroxyboryl)pyrrole-1-carboxylate by Kliś and Serwatowski (2008) provides insights into the spatial arrangement of boronic acid groups in pyrrole derivatives, underscoring the compound's role in forming supramolecular assemblies (Tomasz Kliś & J. Serwatowski, 2008).

Catalysis and Chemical Reactions

- Anaby et al. (2014) explored the metal-ligand cooperation by dearomatized ruthenium pincer complexes with boronic reagents, revealing new pathways for chemical catalysis that could be relevant for compounds with similar structures (Aviel Anaby et al., 2014).

- Li et al. (2014) developed a protocol for synthesizing tert-butyl esters from boronic acids, indicating a method for modifying similar compounds for various synthetic applications (Xinjian Li et al., 2014).

Advances in Material Science

- Coordination chemistry involving boron complexes of pyrrolyl ligands, as discussed by Brothers (2011), hints at the potential of such compounds in developing new materials with unique electronic and optical properties (P. J. Brothers, 2011).

Innovative Synthetic Methods

- The synthesis of N-Boc-2-tert-butyldimethylsiloxypyrrole, described by Tian et al. (2002), demonstrates an efficient process that could be applicable for synthesizing related compounds in a scalable manner (Z. Tian et al., 2002).

Safety And Hazards

特性

IUPAC Name |

[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[3,2-b]pyridin-2-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BN2O4/c1-12(2,3)19-11(16)15-9-5-4-6-14-8(9)7-10(15)13(17)18/h4-7,17-18H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPXTBFIVPSJSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC=N2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{1-[(tert-Butoxy)carbonyl]pyrrolo[3,2-b]pyridin-2-yl}boronic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

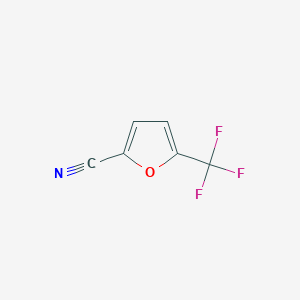

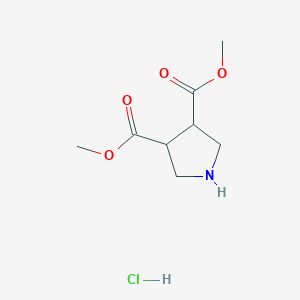

![2-{methyl[1-(prop-2-yn-1-yl)piperidin-4-yl]amino}-N-(propan-2-yl)acetamide](/img/structure/B2719624.png)

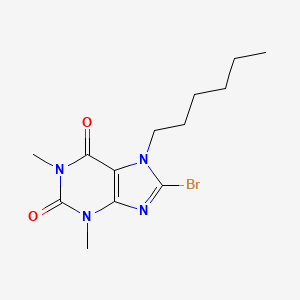

![5-((3,5-Dimethylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2719630.png)

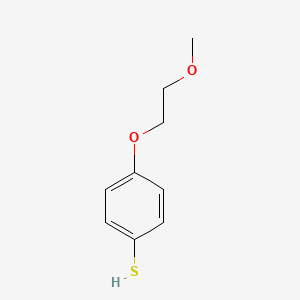

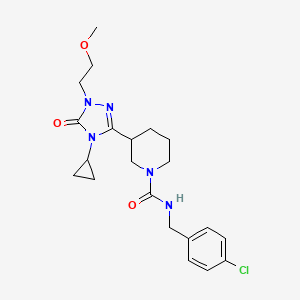

![N-(4-chlorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2719631.png)

![3-[(4-Iodophenyl)sulfamoyl]benzoic acid](/img/structure/B2719635.png)

![3-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-4-amine](/img/no-structure.png)

![(E)-3-(4-fluorophenyl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acrylamide](/img/structure/B2719637.png)